methyl 4-[2-(4-fluorophenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Description
Methyl 4-[2-(4-fluorophenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a benzoxazine derivative featuring a methyl carboxylate ester at position 2 and a 4-fluorophenoxy-propanoyl substituent at position 4 of the heterocyclic core. Benzoxazines are privileged scaffolds in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets.
Properties
Molecular Formula |
C19H18FNO5 |
|---|---|
Molecular Weight |
359.3 g/mol |
IUPAC Name |
methyl 4-[2-(4-fluorophenoxy)propanoyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylate |
InChI |
InChI=1S/C19H18FNO5/c1-12(25-14-9-7-13(20)8-10-14)18(22)21-11-17(19(23)24-2)26-16-6-4-3-5-15(16)21/h3-10,12,17H,11H2,1-2H3 |
InChI Key |
BBLURHCZRASRGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CC(OC2=CC=CC=C21)C(=O)OC)OC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl 4-[2-(4-fluorophenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves several steps. One common method includes the reaction of 4-fluorophenol with propanoyl chloride to form 4-fluorophenoxypropanoyl chloride. This intermediate is then reacted with 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate under specific conditions to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of catalysts and controlled reaction environments to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 4-[2-(4-fluorophenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where the fluorine atom is replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 4-[2-(4-fluorophenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is utilized in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-[2-(4-fluorophenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets. The fluorophenoxy group may interact with enzymes or receptors, leading to changes in their activity. The benzoxazine ring can also participate in various biochemical pathways, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Features of Selected Benzoxazine Derivatives
Key Observations:
Ester vs. Amide Functionality : The target compound’s methyl ester (position 2) contrasts with the phenylethyl amide in the sulfonyl derivative . Esters generally exhibit higher hydrolytic lability but improved cell permeability compared to amides.
Halogen Effects: The 4-fluorophenoxy group in the target compound may enhance metabolic stability relative to the 4-chloro-2-methylphenoxy analog , as fluorine’s electronegativity and small size reduce susceptibility to oxidative metabolism.
Aryloxy vs.
Physicochemical Properties
- Electronic Effects : The electron-withdrawing fluorine (para) in the target compound may reduce electron density at the benzoxazine core, influencing reactivity in electrophilic substitutions or hydrogen-bonding interactions .
Biological Activity
Methyl 4-[2-(4-fluorophenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and other relevant pharmacological effects.
Chemical Structure and Properties
The compound features a benzoxazine core, which is known for its diverse biological activities. The presence of the 4-fluorophenoxy group and the propanoyl moiety are critical for its biological efficacy. The molecular structure can be summarized as follows:
- Molecular Formula : C24H23FN2O5
- Molecular Weight : 470.52 g/mol
- SMILES Notation : Cc1cc(F)ccc1S(=O)(=O)Nc1ccc2N(CCOc2c1)C(=O)CCOc1ccccc1
Anticancer Properties
Recent studies have demonstrated that derivatives of the benzoxazine scaffold exhibit significant anticancer activity. For instance, a series of compounds similar to this compound were evaluated against various cancer cell lines. The findings indicated that modifications to the benzoxazine structure could enhance their potency against specific cancer types.
Table 1: Anticancer Activity of Related Benzoxazine Compounds
| Compound ID | Cell Line Tested | IC50 (µM) | Activity Description |
|---|---|---|---|
| 14f | MDA-MB-231 (Breast) | 7.84 | Significant inhibition |
| 14f | PC-3 (Prostate) | 16.2 | Moderate inhibition |
| 14f | MIA PaCa-2 (Pancreatic) | Not reported | Potential lead compound |
The compound 14f , which shares structural similarities with this compound, exhibited notable anticancer effects through mechanisms that may involve inhibition of angiogenesis and modulation of apoptotic pathways .
The proposed mechanisms for the anticancer activity include:
- Inhibition of Angiogenesis : Compounds within this class have been shown to inhibit angiogenic processes by targeting thrombin and integrin pathways.
- Induction of Apoptosis : Certain derivatives promote apoptosis in cancer cells through upregulation of pro-apoptotic factors.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that specific substitutions on the benzoxazine ring significantly affect biological activity. For example:
- Hydroxyl Groups : The presence of hydroxyl groups on the aromatic rings enhances binding affinity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
